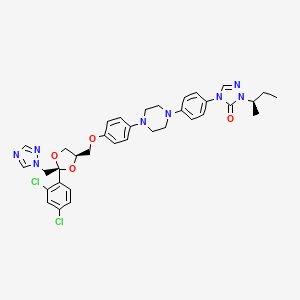
Itraconazole, (R)-(-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Itraconazole, ®-(-)-, is a triazole antifungal agent used to treat a variety of fungal infections. It is known for its broad-spectrum activity against fungi, including Aspergillus and Candida species. This compound is particularly effective in treating infections such as aspergillosis, blastomycosis, and histoplasmosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of itraconazole involves multiple steps, starting from the reaction of 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with various reagents to form the final product. One method involves dissolving a mixture of itraconazole and L-ascorbic acid in a mixed solvent of dichloromethane and methanol. Hydroxypropyl methylcellulose and pluronic F-127 are then added, followed by dichloromethane to obtain a raw material solution. This solution is then subjected to supercritical fluid crystallization to obtain itraconazole with decreased particle size and increased bioavailability .
Industrial Production Methods: Industrial production of itraconazole typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Itraconazole undergoes various chemical reactions, including oxidation, reduction, and substitution. It is metabolized primarily by cytochrome P450 3A4 to form hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of itraconazole include dichloromethane, methanol, hydroxypropyl methylcellulose, and pluronic F-127. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained .
Major Products Formed: The major products formed from the reactions of itraconazole include its metabolites: hydroxy-itraconazole, keto-itraconazole, and N-desalkyl-itraconazole. These metabolites retain antifungal activity and contribute to the overall efficacy of the drug .
Scientific Research Applications
Itraconazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying triazole antifungals. In biology and medicine, itraconazole is extensively studied for its antifungal properties and potential use in treating various fungal infections. Recent research has also explored its potential in cancer treatment, particularly in inhibiting the hedgehog signaling pathway .
Mechanism of Action
Itraconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme involved in the synthesis of ergosterol. Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts membrane integrity, leading to fungal cell death .
Comparison with Similar Compounds
Itraconazole is often compared with other triazole antifungals such as fluconazole, voriconazole, and posaconazole. While fluconazole has a narrower spectrum of activity, itraconazole is effective against a broader range of fungi, including Aspergillus species. Voriconazole and posaconazole have even broader spectra but may have different side effect profiles .
List of Similar Compounds:- Fluconazole
- Voriconazole
- Posaconazole
- Hydroxy-itraconazole (a metabolite of itraconazole)
Itraconazole’s unique properties, such as its broad-spectrum activity and potential use in cancer treatment, make it a valuable compound in both clinical and research settings .
Properties
CAS No. |
154003-19-7 |
|---|---|
Molecular Formula |
C35H38Cl2N8O4 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-[(2R)-butan-2-yl]-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25-,31-,35-/m1/s1 |
InChI Key |
VHVPQPYKVGDNFY-DKYCYSLVSA-N |
Isomeric SMILES |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















